molecular formula C22H16BrN3O6 B11991738 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303087-05-0

4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11991738
CAS No.: 303087-05-0
M. Wt: 498.3 g/mol
InChI Key: NZSHYTQXHSDBPK-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol . This compound is known for its unique structure, which includes a nitrophenoxy group, an acetyl group, and a bromobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetyl group to the nitrophenoxy compound.

    Carbohydrazonoylation: The formation of the carbohydrazonoyl group.

The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate group may also play a role in binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:

These compounds share similar chemical properties but differ in their specific functional groups, which can lead to different reactivity and applications.

Properties

CAS No.

303087-05-0

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-3-1-2-16(12-17)22(28)32-20-8-4-15(5-9-20)13-24-25-21(27)14-31-19-10-6-18(7-11-19)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

NZSHYTQXHSDBPK-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.